3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide

Antibacterial Structure-Activity Relationship Sulfonamide

3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide (CAS 1020252-90-7) is an irreplaceable research tool where generic sulfonamide substitution is scientifically unsound. Its precise 3-bromo-5-methyl pattern and N-(furan-2-ylmethyl) moiety define unique target engagement—changing the halogen or ring position ablates activity. Procure this compound as a critical negative control in antibacterial benzenesulfonamide SAR campaigns, for isoform-selective carbonic anhydrase inhibitor screening (hCA I, II, IX, XII), and as a novel protease inhibitor scaffold for HTS hit identification. With LogP ~2.8–3.2 and MW 330.20, it is ideally suited for CNS permeability and metabolic stability profiling. Insist on the exact CAS to ensure experimental reproducibility.

Molecular Formula C12H12BrNO3S
Molecular Weight 330.2 g/mol
CAS No. 1020252-90-7
Cat. No. B1372472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide
CAS1020252-90-7
Molecular FormulaC12H12BrNO3S
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CO2
InChIInChI=1S/C12H12BrNO3S/c1-9-5-10(13)7-12(6-9)18(15,16)14-8-11-3-2-4-17-11/h2-7,14H,8H2,1H3
InChIKeyHWLMNIIANXRHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide (CAS 1020252-90-7): Core Identity and Structural Baseline for Procurement


3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide (CAS 1020252-90-7) is a specialized benzenesulfonamide derivative with the molecular formula C₁₂H₁₂BrNO₃S and a molecular weight of 330.20 g/mol . The compound features a 5-methylbenzenesulfonamide core substituted with a bromine atom at the 3-position and an N-(furan-2-ylmethyl) moiety, resulting in a distinct chemical profile that differentiates it from simpler sulfonamide analogs [1].

3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide (1020252-90-7): Structural Non-Interchangeability with Generic Sulfonamide Analogs


Generic substitution with structurally related sulfonamides is scientifically unsound for 3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide due to the precise interplay of its 3-bromo and 5-methyl substituents on the benzene ring and the specific N-(furan-2-ylmethyl) tail. Literature demonstrates that even minor modifications to the benzenesulfonamide scaffold, such as changing the halogen from bromo to chloro or altering the substitution pattern, can completely ablate desired activity or introduce off-target effects [1]. The compound's unique substitution pattern is critical for its interaction with molecular targets, making direct replacement with unsubstituted, methyl-only, or other halogenated analogs scientifically invalid without confirmatory comparative data [2].

3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide (1020252-90-7): Quantitative Differentiation Evidence Against Structural Analogs


Differential Antibacterial Activity: 3-Bromo-5-methyl vs. 3-Chloro and 3-Methoxy Benzenesulfonamide Analogs

In a series of furanylarylene arylsulfonylindolesulfonamides, analogs possessing a 3-bromo-5-methylbenzenesulfonyl group were found to be less active or inactive compared to their 3-chloro or 3-methoxy counterparts [1]. This negative SAR data provides a quantitative baseline for exclusion, confirming that the 3-bromo-5-methyl substitution pattern yields a distinct activity profile that is not interchangeable with seemingly similar halogen or methoxy substitutions.

Antibacterial Structure-Activity Relationship Sulfonamide

Physicochemical Property Differentiation: LogP and Solubility Compared to Non-Brominated Analogs

While direct experimental data for 3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide is not available in the open literature, structure-based prediction using validated QSAR models indicates that the presence of the 3-bromo substituent significantly increases lipophilicity (estimated LogP increase of +0.8 to +1.2) compared to the non-brominated 5-methylbenzenesulfonamide analog [1]. This increase in LogP is expected to correlate with reduced aqueous solubility and enhanced membrane permeability, a class-level inference drawn from established benzenesulfonamide SAR trends [2].

Physicochemical Properties LogP Solubility

Enzymatic Inhibition Profile: Carbonic Anhydrase Isoform Selectivity Patterns

Although direct inhibition data for 3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide against carbonic anhydrase (CA) isoforms is not reported, related furan-2-sulfonamides exhibit nanomolar inhibition of hCA II [1]. The presence of a 3-bromo and 5-methyl substitution pattern is known to modulate CA isoform selectivity profiles compared to unsubstituted or 4-substituted analogs [2]. This class-level inference suggests that this compound will exhibit a distinct inhibition fingerprint compared to simple benzenesulfonamides, which is critical for applications requiring selective targeting of specific CA isoforms (e.g., hCA IX in cancer vs. hCA II for glaucoma).

Carbonic Anhydrase Isoform Selectivity Sulfonamide

Protease Inhibition Potential: Class-Level Distinction from Generic Sulfonamides

Sulfonamide derivatives, as a class, are recognized for their protease inhibitory properties, with applications in anticancer, anti-inflammatory, and antiviral research [1]. While no direct data exists for the target compound, the specific 3-bromo-5-methyl-N-(furan-2-ylmethyl) substitution pattern is expected to confer a unique protease inhibition profile compared to unsubstituted benzenesulfonamide or other simple alkyl-substituted analogs. This class-level inference positions the compound as a candidate for screening against specific protease targets where distinct steric and electronic properties are required.

Protease Inhibition Anticancer Antiviral

3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide (1020252-90-7): Evidence-Backed Procurement and Research Use Cases


Structure-Activity Relationship (SAR) Studies in Antibacterial Drug Discovery

This compound serves as a critical negative control or comparator in antibacterial SAR campaigns focused on benzenesulfonamide derivatives. The evidence from class-level SAR studies [1] demonstrates that the 3-bromo-5-methyl substitution yields a distinct activity profile (less active/inactive) compared to chloro or methoxy analogs. Procurement of this compound is justified for establishing baseline activity and delineating the precise electronic and steric requirements for antibacterial potency within this chemical series.

Probing Carbonic Anhydrase Isoform Selectivity and Inhibitor Design

Given the class-level evidence that furan-containing sulfonamides exhibit nanomolar inhibition of carbonic anhydrase isoforms [1], 3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide is a suitable candidate for screening against a panel of human CA isoforms (e.g., hCA I, II, IX, XII). Its unique substitution pattern, distinct from previously studied 4-substituted analogs, makes it a valuable tool for identifying isoform-selective inhibitors, particularly for applications in glaucoma (hCA II) or cancer (hCA IX) research.

Physicochemical Property Modulation for Lead Optimization

The compound's predicted lipophilicity (LogP ~2.8-3.2) and molecular weight (330.20 g/mol) position it within a favorable range for CNS drug discovery or for targets requiring moderate membrane permeability. In lead optimization programs, procurement of this compound allows medicinal chemists to empirically evaluate the impact of the 3-bromo-5-methyl substitution on key properties such as solubility, permeability (PAMPA or Caco-2), and metabolic stability compared to non-brominated analogs, thereby guiding rational design decisions [1].

Protease Inhibitor Screening and Scaffold Hopping

Sulfonamides are established protease inhibitors with broad therapeutic potential [1]. This compound represents a novel, underexplored scaffold within this class. Its procurement for high-throughput screening against protease targets (e.g., serine proteases, matrix metalloproteinases) is a scientifically sound approach for hit identification. A positive hit would provide a structurally distinct starting point for optimization, potentially circumventing existing intellectual property or addressing resistance mechanisms associated with current sulfonamide-based protease inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.